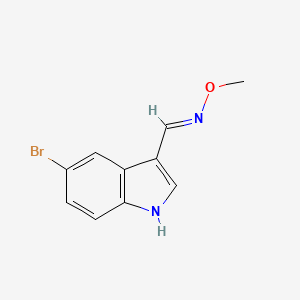

5-bromo-1H-indole-3-carbaldehyde O-methyloxime

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-(5-bromo-1H-indol-3-yl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-13-6-7-5-12-10-3-2-8(11)4-9(7)10/h2-6,12H,1H3/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSYBEIMJUDRKI-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime typically involves multiple steps. One common method starts with the bromination of indole-3-carbaldehyde to produce 5-bromoindole-3-carbaldehyde . This intermediate is then reacted with methoxyamine hydrochloride in the presence of a base, such as sodium acetate, to form the O-methyloxime derivative . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Analyse Chemischer Reaktionen

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation: The compound can participate in condensation reactions with various nucleophiles to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-bromo-1H-indole-3-carbaldehyde O-methyloxime with structurally related indole derivatives:

Key Observations

Substituent Effects on Bioactivity: The O-methyloxime derivative shows antibacterial activity comparable to reference drugs like ciprofloxacin, likely due to the electron-withdrawing oxime group enhancing interaction with bacterial targets .

Synthetic Accessibility :

- The O-methyloxime derivative is synthesized via condensation of 5-bromo-1H-indole-3-carbaldehyde with methoxyamine, yielding ~43% under optimized conditions .

- Thiosemicarbazones require thiosemicarbazide, often leading to crystalline products suitable for X-ray studies .

Physical and Spectral Properties :

- IR Spectra : O-methyloxime shows characteristic C=N stretches (~1600 cm⁻¹), distinct from thiosemicarbazones (C=S ~1250 cm⁻¹) .

- NMR Data : The aldehyde proton (δ ~10 ppm in parent compound) shifts upfield upon oxime formation (δ ~8 ppm for CH=N-OCH₃) .

Antimicrobial vs. Antitumor Activity: O-methyloxime derivatives of quinolones and indoles demonstrate potent antibacterial activity but weak antifungal effects, as seen in coumarin- and indole-based analogs .

Biologische Aktivität

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Interactions

Indole derivatives, including 5-bromo-1H-indole-3-carbaldehyde O-methyloxime, interact with various biological targets. These compounds are known to bind to multiple receptors, leading to a range of biological responses, including:

- Anticancer Activity : Indole derivatives have been shown to exhibit potent anticancer properties, particularly through inhibition of specific kinases like FLT3, which is crucial in certain leukemias .

- Antimicrobial Properties : They also possess significant antimicrobial activity, which can be attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Biochemical Pathways

The compound influences several biochemical pathways, affecting cellular processes such as apoptosis, cell cycle regulation, and signal transduction. For instance, it has been observed to induce cell cycle arrest at the G0/G1 phase in MV4-11 cells, a model for acute myeloid leukemia .

Cellular Effects

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime exhibits profound effects on various cell types. In laboratory studies:

- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.1 μM to 0.72 μM, indicating strong antiproliferative activity .

- Mechanisms of Action : It promotes apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study evaluated the compound's effects on MV4-11 cells and reported an IC50 value of 0.072 μM against FLT3 kinase, highlighting its potential as a targeted cancer therapy .

- Another research demonstrated that derivatives of this compound could inhibit cyclin D1 and matrix metalloproteinase 9 (MMP9), which are critical in cancer progression .

- Antimicrobial Effects :

Comparison with Similar Compounds

The biological activity of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime can be compared with other indole derivatives:

| Compound Name | Key Activity | IC50 Value (μM) |

|---|---|---|

| 5-Bromoindole-3-carboxaldehyde | Anticancer | N/A |

| Indole-3-carbaldehyde | Antimicrobial | N/A |

| 6-Bromoindirubin-3′-oxime | Anticancer | 0.04 |

Q & A

Q. How do substituents on the indole ring influence cross-coupling reactivity?

- Methodological Answer : Bromine at the 5-position directs electrophilic substitution to the 2- and 4-positions. For Suzuki-Miyaura couplings, the aldehyde group can be protected (e.g., as an oxime) to prevent side reactions. Use DFT calculations to model electronic effects and predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.